

Spectroscopic and Biosynthetic Insights into Paspaline: A Technical Guide

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Compound of Interest

Compound Name: Paspaline

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This technical guide provides an in-depth overview of the spectroscopic data of **paspaline**, a key intermediate in the biosynthesis of a large family of indole-diterpenoid natural products. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details generalized experimental protocols for data acquisition, and visualizes the biosynthetic pathway of **paspaline**.

Spectroscopic Data of Paspaline

The structural elucidation of **paspaline** has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **paspaline** provide a detailed fingerprint of its complex polycyclic structure. The chemical shifts are reported in parts per million (ppm) and were typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Paspaline**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
NH	7.85	br s	-
H-20	7.42	m	-
H-21	7.06	m	-
H-22	7.06	m	-
H-23	7.29	m	-
CH ₂	3.21	dd	12.0, 2.9
CH	3.02	dd	11.5, 3.7
CH	2.77	m	-
CH	2.66	dd	13.1, 6.6
CH	2.32	dd	13.1, 10.6
CH	1.94	ddd	12.7, 12.7, 3.7
CH ₂	1.35-1.84	m	-
Me	1.19	s	-
Me	1.18	s	-
Me	1.12	s	-
Me	0.84	s	-
Me	0.77	s	-

Table 2: ¹³C NMR Spectroscopic Data for **Paspaline**

Position	Chemical Shift (δ) ppm
C-2	137.2
C-3	123.7
C-4	118.9
C-5	120.9
C-6	110.8
C-7	125.9
C-8	134.7
C-9	50.1
C-10	20.1
C-11	41.8
C-12	36.9
C-13	44.2
C-14	38.9
C-15	25.1
C-16	32.1
C-17	78.9
C-18	71.9
C-19	28.1
C-20	118.0
C-21	119.2
C-22	118.0
C-23	126.1
C-24	28.1

C-25	28.1
C-26	21.6
C-27	15.6
C-28	15.6

Mass Spectrometry (MS) Data

High-resolution mass spectrometry with electrospray ionization (ESI) is a common method for determining the elemental composition of **paspaline**.

Table 3: High-Resolution Mass Spectrometry Data for **Paspaline**

Ion Formula	Ion Type	Calculated m/z	Found m/z
C ₂₈ H ₃₉ NO ₂	[M+H] ⁺	422.3059	422.3054

Experimental Protocols

The following sections outline generalized methodologies for the acquisition of NMR and MS data for **paspaline**, based on standard practices for natural product analysis.

NMR Spectroscopy Protocol

Sample Preparation:

- A sample of 5-10 mg of purified **paspaline** is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.
- ^1H NMR: Proton spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Carbon spectra are acquired with a spectral width of 200-220 ppm. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required.
- 2D NMR: To aid in the complete assignment of the ^1H and ^{13}C spectra, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry Protocol

Sample Preparation:

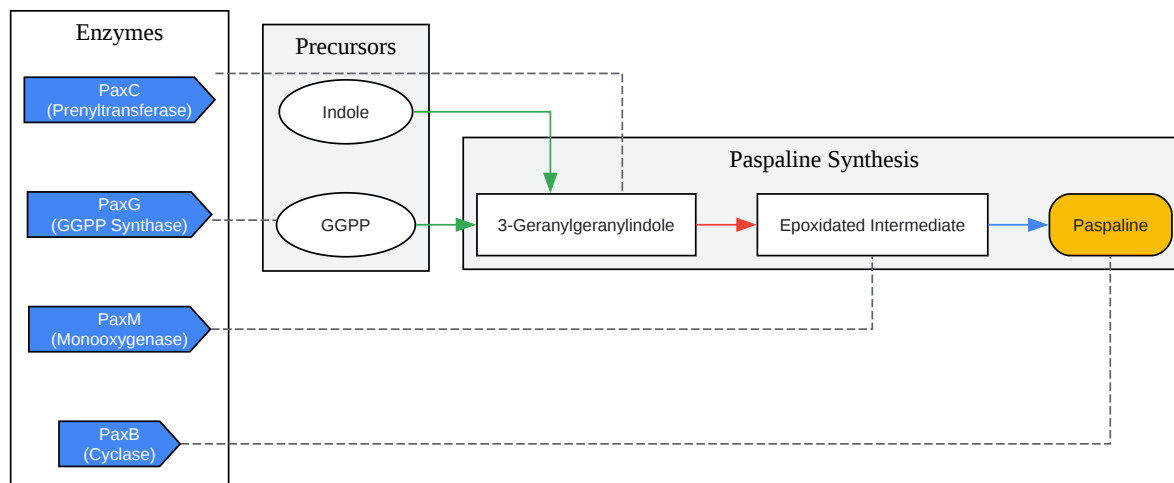
- A dilute solution of the **paspaline** sample is prepared in a suitable solvent, such as methanol or acetonitrile.

Data Acquisition:

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Ionization Mode: The analysis is typically performed in positive ion mode to generate protonated molecules ($[\text{M}+\text{H}]^+$).
- Mass Analysis: The instrument is calibrated using a standard of known masses. Data is acquired over a mass range appropriate for the expected molecular weight of **paspaline** (e.g., m/z 100-1000). The high-resolution data allows for the determination of the elemental composition with high accuracy.

Paspaline Biosynthetic Pathway

Paspaline is a key intermediate in the biosynthesis of a wide array of indole-diterpenoids. Its formation from geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate is catalyzed by a series of four key enzymes.[1][2]



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Caption: The biosynthetic pathway of **paspaline**.

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References

- 1. Four gene products are required for the fungal synthesis of the indole-diterpene, paspaline - PubMed [pubmed.ncbi.nlm.nih.gov]
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